![molecular formula C25H20ClN3O3 B14463978 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- CAS No. 68258-62-8](/img/structure/B14463978.png)
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- is an industrial chemical known for its vibrant color properties. It is commonly used as a pigment in various industries, including plastics, inks, paints, and textiles . This compound is also known for its stability and low solubility in water, making it suitable for applications where durability and resistance to environmental factors are essential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- typically involves the azo coupling reaction. This process includes the diazotization of 5-chloro-2-methoxyaniline followed by coupling with 3-hydroxy-2-naphthoic acid . The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted aromatic compounds from electrophilic substitution .
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a model compound in studying azo coupling reactions and their mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and low solubility.
Industry: Widely used as a pigment in various industrial applications, including plastics, inks, paints, and textiles
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s stability and low solubility also contribute to its prolonged action in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azo dyes and pigments such as:
- 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[(5-(diethylamino)sulfonyl]-2-methoxyphenyl)azo]-3-hydroxy- (Pigment Red 5)
- Naphthol AS derivatives
- Various substituted naphthalenecarboxamides .
Uniqueness
What sets 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- apart is its specific combination of substituents, which confer unique color properties and stability. Its low solubility in water and resistance to environmental factors make it particularly valuable in industrial applications where durability is crucial .
Propriétés
Numéro CAS |
68258-62-8 |
|---|---|
Formule moléculaire |
C25H20ClN3O3 |
Poids moléculaire |
445.9 g/mol |
Nom IUPAC |
4-[(5-chloro-2-methoxyphenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O3/c1-15-7-3-6-10-20(15)27-25(31)19-13-16-8-4-5-9-18(16)23(24(19)30)29-28-21-14-17(26)11-12-22(21)32-2/h3-14,30H,1-2H3,(H,27,31) |
Clé InChI |
VFCWMCYMDHFSQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


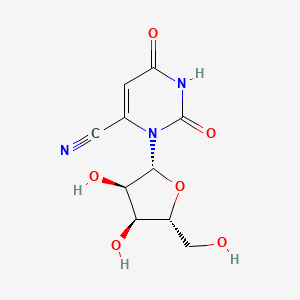

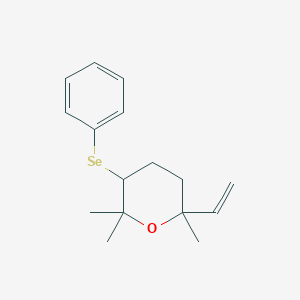
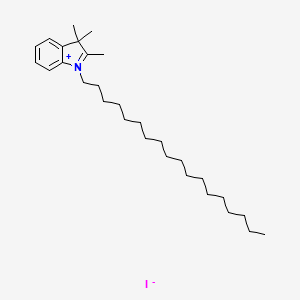
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
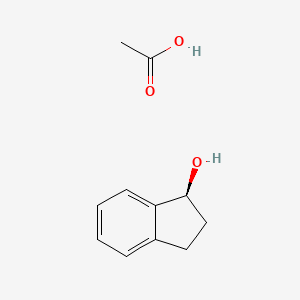
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
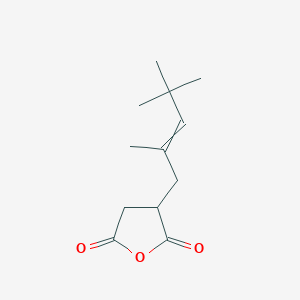
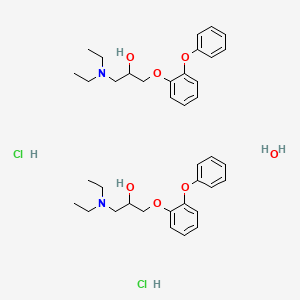
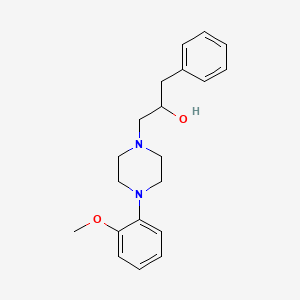
methanone](/img/structure/B14463961.png)


